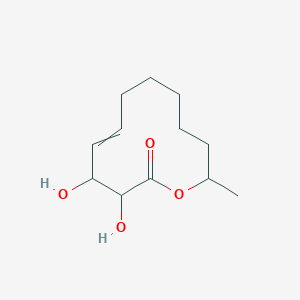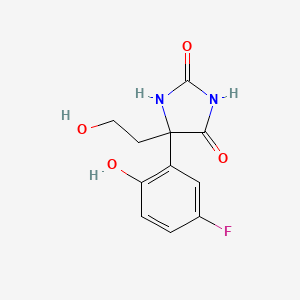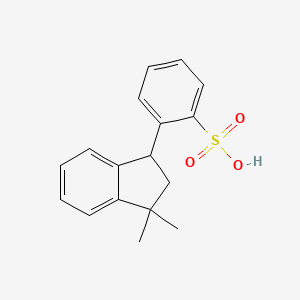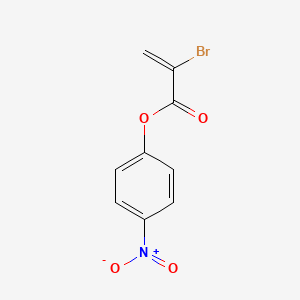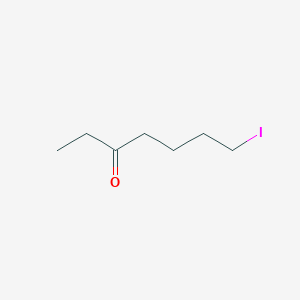
7-Iodoheptan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Iodoheptan-3-one is an organic compound belonging to the class of iodinated ketones It is characterized by the presence of an iodine atom attached to the seventh carbon of a heptane chain, with a ketone functional group at the third carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodoheptan-3-one typically involves the iodination of heptan-3-one. One common method is the halogenation of heptan-3-one using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetic acid or chloroform to facilitate the iodination process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 7-Iodoheptan-3-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other oxidized products using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide, ammonia, or thiols in polar solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
Substitution: Various substituted heptan-3-one derivatives.
Reduction: 7-Iodoheptan-3-ol.
Oxidation: 7-Iodoheptanoic acid.
Aplicaciones Científicas De Investigación
7-Iodoheptan-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the preparation of iodinated compounds and other derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in radiopharmaceuticals due to the presence of iodine, which can be used in imaging and diagnostic applications.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 7-Iodoheptan-3-one depends on its specific application. In biological systems, the compound may interact with cellular components through its iodine atom, which can form covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The ketone group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
7-Bromoheptan-3-one: Similar structure but with a bromine atom instead of iodine. It has different reactivity and applications.
7-Chloroheptan-3-one: Contains a chlorine atom, leading to variations in chemical behavior and uses.
Heptan-3-one: The parent ketone without any halogen substitution, used as a reference compound.
Uniqueness: 7-Iodoheptan-3-one is unique due to the presence of the iodine atom, which imparts distinct chemical properties, such as higher molecular weight and different reactivity compared to its bromo and chloro counterparts. The iodine atom also enhances its potential use in radiopharmaceuticals and imaging applications.
Propiedades
Número CAS |
110719-00-1 |
|---|---|
Fórmula molecular |
C7H13IO |
Peso molecular |
240.08 g/mol |
Nombre IUPAC |
7-iodoheptan-3-one |
InChI |
InChI=1S/C7H13IO/c1-2-7(9)5-3-4-6-8/h2-6H2,1H3 |
Clave InChI |
DBCRYLQTLXMJQZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)CCCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


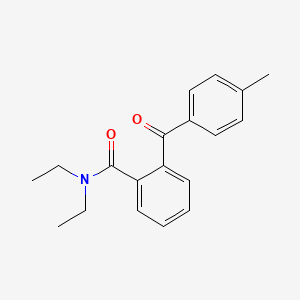
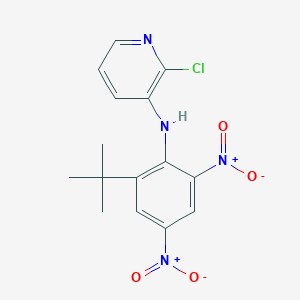

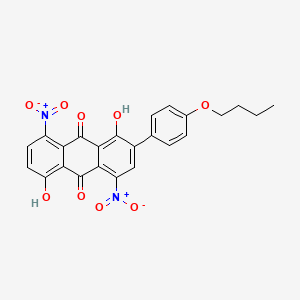
![N-{[(Benzyloxy)carbonyl]oxy}hex-3-enamide](/img/structure/B14313437.png)
![4-(Diphenylmethylidene)-1-[(2,3,4-trimethoxyphenyl)methyl]piperidine](/img/structure/B14313448.png)
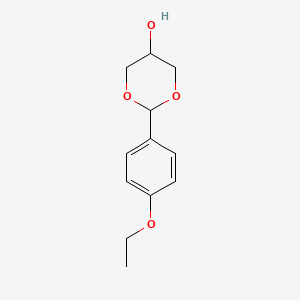
![Carbamic acid, [2-(1-hexynyl)phenyl]-, methyl ester](/img/structure/B14313458.png)
![4-(Bicyclo[2.2.1]heptan-1-yl)-4-oxobut-2-enenitrile](/img/structure/B14313460.png)
